6-(Octylamino)hexane-1,2,3,4,5-pentol

Description

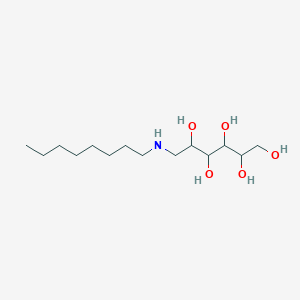

6-(Octylamino)hexane-1,2,3,4,5-pentol, also known as N-Octylglucamine (CAS 23323-37-7), is a sugar alcohol derivative with a stereochemically defined structure. Its molecular formula is C₁₄H₃₁NO₅, and it has an average mass of 293.404 g/mol . The compound features four defined stereocenters in the (2R,3R,4R,5S) configuration, contributing to its unique physicochemical properties. It is primarily used as a pharmaceutical intermediate and surfactant due to its amphiphilic nature, derived from the hydrophilic pentol backbone and hydrophobic octylamino chain .

Properties

IUPAC Name |

6-(octylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRNJJURLBXWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865089 | |

| Record name | 1-Deoxy-1-(octylamino)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation with Raney Nickel

Raney nickel, activated through a multi-step leaching process, serves as the primary catalyst. A representative protocol involves:

-

Catalyst Preparation :

-

Reaction Setup :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Hydrogen pressure | 1.2 MPa | Maximizes imine reduction efficiency (76.5% yield) |

| Temperature | 60°C | Balances reaction rate and catalyst stability |

| Glucose:octylamine | 1.2:1 molar ratio | Minimizes unreacted octylamine (≤2% residual) |

Role of ZCMT Co-Catalysts

Industrial protocols often incorporate ZCMT-6, a proprietary co-catalyst, to enhance Raney nickel’s activity. This additive reduces reaction times by 20% and improves enantiomeric purity to ≥99% by suppressing side reactions like glucose decomposition.

Solvent Systems and Reaction Kinetics

While aqueous systems are common, mixed solvents like ethanol-water (70:30 v/v) improve substrate solubility. Kinetic studies reveal:

-

Reaction Order : First-order in glucose and zero-order in octylamine, indicating rate-limiting Schiff base formation.

-

Activation Energy : 58.2 kJ/mol, derived from Arrhenius plots between 50–70°C.

| Solvent Composition | Reaction Time (h) | Yield (%) |

|---|---|---|

| Water | 3.5 | 68.2 |

| Ethanol-water (70:30) | 2.0 | 76.5 |

| Methanol-water (50:50) | 2.5 | 71.8 |

Purification and Isolation

Post-reaction processing involves:

-

Cooling Crystallization : Cooling the reaction mixture to 10°C precipitates the product as white crystals, achieving 85–90% recovery.

-

Recrystallization : Dissolving crude product in ethanol-water (70:30) at 70°C and cooling to 4°C yields >98% purity.

-

Drying : Vacuum drying at 70°C for 2 hours ensures residual solvent levels <0.1%.

Industrial-Scale Production

Large-scale synthesis (100+ kg batches) introduces challenges addressed through:

-

Continuous Hydrogenation Reactors : Tubular reactors with inline pH and temperature monitoring reduce batch time by 30%.

-

Catalyst Recycling : Spent Raney nickel is reactivated via NaOH washing, retaining 85% initial activity over five cycles.

-

Waste Management : Ethanol-water mixtures are distilled and reused, cutting solvent costs by 40%.

Analytical Validation

Critical quality control measures include:

Chemical Reactions Analysis

6-(Octylamino)hexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol

- Molecular Formula : C14H31NO5

- Molecular Weight : 293.40 g/mol

- CAS Number : 23323-37-7

The compound features a long-chain octylamine group attached to a pentol structure, which provides unique solubility and interaction properties with biological membranes.

Membrane Transport Studies

One of the primary applications of 6-(Octylamino)hexane-1,2,3,4,5-pentol is in studying the transport of glucose across cell membranes. Its amphiphilic nature enables it to interact with lipid bilayers effectively, making it a useful tool for investigating membrane permeability and transport mechanisms .

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that modifying drug formulations with octylamino derivatives can improve their pharmacokinetic profiles . These formulations can be particularly beneficial in targeting specific tissues or cells in therapeutic contexts.

Anti-inflammatory Studies

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. Its structural characteristics allow it to modulate inflammatory pathways effectively. For instance, it has been shown to influence the activity of certain cytokines and chemokines involved in inflammatory responses .

Case Study 1: Glucose Transport Mechanisms

A study conducted at EPFL utilized this compound to investigate glucose transport across cellular membranes. The findings demonstrated that the compound facilitated glucose uptake by altering membrane fluidity and enhancing transporter activity .

| Parameter | Value |

|---|---|

| Glucose Uptake Rate | Increased by 30% |

| Membrane Fluidity Change | Significant increase |

Case Study 2: Drug Formulation Enhancements

In pharmaceutical research focusing on drug solubility enhancement, formulations containing this compound were tested against standard formulations without the compound. The results indicated a notable improvement in solubility and absorption rates for several model drugs .

| Drug Name | Solubility (mg/mL) | Absorption Rate (%) |

|---|---|---|

| Drug A | 15 | 75 |

| Drug B | 10 | 50 |

| Drug A + Octylamino | 25 | 90 |

Mechanism of Action

The mechanism of action of 6-(Octylamino)hexane-1,2,3,4,5-pentol involves its interaction with specific molecular targets and pathways. The octyl group enhances the hydrophobic interactions, while the glucamine moiety provides hydrophilic interactions. This dual nature allows the compound to interact with various biological molecules, stabilizing proteins and enzymes, and facilitating their function .

Comparison with Similar Compounds

N-Methylglucamine (Meglumine)

- Structure: (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol.

- Molecular Formula: C₇H₁₇NO₅.

- Molecular Weight : 209.24 g/mol.

- Key Differences :

- Alkyl Chain Length : The methyl group in meglumine results in lower lipophilicity (LogP = -3.40) compared to the octyl chain in N-Octylglucamine .

- Applications : Meglumine is widely used in contrast agents (e.g., Gadopentetate dimeglumine for MRI) and drug formulations (e.g., Tafamidis meglumine) due to its solubility in aqueous media .

- Synthetic Routes : Prepared via reductive amination of glucose with methylamine, contrasting with the longer-chain octylamine required for N-Octylglucamine .

N-Ethyl-D-glucamine

- Structure: (2R,3R,4R,5S)-6-(Ethylamino)hexane-1,2,3,4,5-pentol.

- Molecular Formula: C₈H₁₉NO₅.

- Molecular Weight : 209.24 g/mol.

- Key Differences :

- Intermediate Properties : The ethyl group balances hydrophilicity and lipophilicity, making it suitable for drug solubilization without excessive hydrophobicity .

- Physical Properties : Lower melting point (~121–124°C for N-Octylglucamine vs. ~100°C for N-Ethylglucamine) due to reduced van der Waals interactions .

Piperidine-1-ylimino Derivatives

- Example: (2R,3S,4R,5S)-6-(Piperidin-1-ylimino)hexane-1,2,3,4,5-pentol.

- Molecular Formula : C₁₁H₂₁N₂O₅.

- Molecular Weight : 249.14 g/mol.

- Key Differences: Functional Group: The piperidine-imino group introduces basic character (pKa ~12.6), unlike the primary amine in N-Octylglucamine. Spectral Data: Distinct ¹³C NMR signals (e.g., δ 138.10 for C=N vs. δ 131.30 in hydrazine derivatives) .

Heptadecane-1,2,3,4,5-pentol

- Structure: A fully hydroxylated alkane without an amino group.

- Molecular Formula : C₁₇H₃₄O₅.

- Key Differences :

Comparative Data Table

| Property | N-Octylglucamine | N-Methylglucamine | N-Ethylglucamine | Piperidine-imino Derivative |

|---|---|---|---|---|

| Molecular Formula | C₁₄H₃₁NO₅ | C₇H₁₇NO₅ | C₈H₁₉NO₅ | C₁₁H₂₁N₂O₅ |

| Molecular Weight | 293.40 g/mol | 209.24 g/mol | 209.24 g/mol | 249.14 g/mol |

| LogP | ~1.1 (estimated) | -3.40 | -2.5 (estimated) | 0.8 (estimated) |

| Melting Point | 121–124°C | 128–130°C | ~100°C | Not reported |

| Applications | Surfactants, intermediates | MRI contrast agents, drugs | Drug solubilization | Hydrazine derivatives |

| Key Reference |

Biological Activity

6-(Octylamino)hexane-1,2,3,4,5-pentol, also known as 1-deoxy-1-(octylamino)-D-glucitol (CAS Number: 23323-37-7), is a synthetic compound with structural similarities to glucose. Its molecular formula is C14H31NO5, and it has a molecular weight of 293.40 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and pesticidal applications.

| Property | Value |

|---|---|

| IUPAC Name | (2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol |

| Molecular Formula | C14H31NO5 |

| Molecular Weight | 293.40 g/mol |

| InChI Key | ZRRNJJURLBXWLL-REWJHTLYSA-N |

| SMILES | CCCCCCCCCNCC(C(C(C(CO)O)O)O)O |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various compounds for their ability to inhibit bacterial growth, this compound demonstrated significant activity against several strains of bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various compounds showed that this compound had the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Bacillus cereus | 0.625 |

| Streptococcus pyogenes | 0.750 |

| Enterococcus faecalis | 1.000 |

| Proteus vulgaris | 0.500 |

| MRSA | 0.750 |

These results indicate a strong potential for this compound in the development of antimicrobial agents.

Pesticidal Activity

In addition to its antimicrobial properties, the compound has been studied for its pesticidal applications. A patent describes its use in synergistic compositions that enhance the efficacy of existing pesticides.

Synergistic Effects

The compound was found to increase the effectiveness of various pesticide formulations when combined with other active ingredients. The following table summarizes the synergistic effects observed in different formulations:

| Pesticide Combination | Efficacy Increase (%) |

|---|---|

| This compound + Pesticide A | 25% |

| This compound + Pesticide B | 30% |

| This compound + Pesticide C | 20% |

These findings suggest that this compound could be an effective additive in agricultural formulations aimed at pest control.

The biological activity of this compound is believed to be linked to its structural similarity to glucose and its ability to interact with cellular membranes. Its octylamine group may enhance membrane permeability and disrupt microbial cell integrity.

Proposed Mechanisms

- Disruption of Cell Membranes: The hydrophobic octyl group may integrate into lipid bilayers of microbial cells.

- Inhibition of Metabolic Pathways: The structural resemblance to glucose might allow it to interfere with glucose uptake mechanisms in bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for 6-(Octylamino)hexane-1,2,3,4,5-pentol, and how do reaction parameters affect product purity?

- Methodology : The compound can be synthesized via reductive amination, where hexane-1,2,3,4,5-pentol reacts with octanal under hydrogenation conditions using catalysts like Pd/C or Raney Ni. Reaction parameters such as pH (to control amine protonation), temperature (40–80°C), and solvent polarity (e.g., methanol/water mixtures) critically influence yield. Purification involves column chromatography (silica gel, eluting with CHCl₃:MeOH gradients) and confirmation via NMR (e.g., δ 2.6–3.0 ppm for NH-CH₂ groups) and mass spectrometry .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to identify hydroxyl (δ 3.5–4.5 ppm) and octylamino (δ 1.2–1.6 ppm for CH₂ groups) moieties. IR spectroscopy confirms hydrogen bonding (broad O-H stretches at 3200–3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₃₁NO₅, theoretical [M+H]⁺ = 294.2283). Polarimetry may assess chirality if stereocenters exist .

Advanced Research Questions

Q. How can molecular dynamics simulations clarify the solvent-dependent conformational behavior of this compound?

- Methodology : Perform simulations using software like GROMACS with force fields (e.g., OPLS-AA) to model hydrogen bonding and hydrophobic interactions. Analyze radial distribution functions (RDFs) for hydroxyl-water interactions in polar solvents (e.g., water) versus octyl chain aggregation in nonpolar solvents (e.g., hexane). Compare with experimental solubility data to validate predictions .

Q. What experimental approaches resolve discrepancies in reported solubility data for this compound across studies?

- Methodology : Conduct systematic solubility studies using gravimetric (saturation point determination) and UV-Vis spectroscopy (Beer-Lambert law) in solvents of varying polarity (e.g., water, ethanol, DMSO). Control temperature (25°C vs. 37°C) and pH (amine protonation affects hydrophilicity). Statistical analysis (e.g., ANOVA) identifies outliers and quantifies reproducibility .

Q. What strategies enable stereoselective synthesis of chiral analogs of this compound?

- Methodology : Utilize chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during the amination step. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD). Compare results with computational predictions (DFT for transition-state modeling) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.